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Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and difficult-to-treat solid tumors, with
a median survival of just 18 months.[1] The current standard of care provides limited efficacy,
highlighting an urgent need for novel therapeutic strategies. Targeted radionuclide therapy
represents a promising frontier, offering the potential to deliver highly cytotoxic payloads
directly to tumor cells while minimizing systemic toxicity. 1231-ATTO0O1 is a first-in-class Auger
electron-emitting radiopharmaceutical being developed by Ariceum Therapeutics for the
treatment of recurrent glioblastoma.[2][3] This therapy consists of ATT001, a small molecule
inhibitor of Poly (ADP-ribose) polymerase (PARP), labeled with lodine-123 (123l).[4][5]
Administered directly into the tumor via an Ommaya reservoir, 1231-ATT001 is designed to bind
to PARP, an enzyme overexpressed in GBM and critical for DNA damage repair, and induce
lethal, localized DNA damage through the emission of Auger electrons.[1][6][7][8] A Phase |
clinical trial, CITADEL-123, commenced in July 2024 to evaluate the safety, dosimetry, and
preliminary efficacy of this novel agent in patients with recurrent glioblastoma.[2][5]

The Scientific Rationale: Targeting PARP with Auger
Electron Emitters
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The Target: Poly (ADP-ribose) Polymerase (PARP)

PARP is a family of nuclear enzymes crucial to the DNA damage response (DDR) pathway.[9]
PARP1, the most abundant isoform, detects single-strand DNA breaks (SSBs) and, upon
binding, synthesizes chains of poly (ADP-ribose) that recruit other DDR proteins to the damage
site.[9] Inhibition of PARP traps the enzyme on the DNA, leading to the collapse of replication
forks and the formation of highly cytotoxic double-strand breaks (DSBs). In cancers with
existing DDR deficiencies (e.g., BRCA mutations), this process leads to synthetic lethality.
However, PARP is also a compelling target for radionuclide therapy because it is highly
expressed in various cancers, including glioblastoma, and its inhibition localizes the therapeutic
agent directly at the DNA.[4][8]

The Payload: lodine-123 and Auger Electrons

123I-ATTOO1 utilizes the radioisotope lodine-123, which decays by electron capture.[6][10] This
decay process initiates a cascade of low-energy electrons known as Auger electrons.[2][5][10]

Key Properties of Auger Electrons:

e High Linear Energy Transfer (LET): Auger electrons deposit a large amount of energy over a
very short distance.[10][11]

e Nanometer-Scale Range: Their range is typically less than the diameter of a cell nucleus
(from a few nanometers to micrometers), confining the cytotoxic effect to the immediate
vicinity of the decay event.[2][6][10]

This combination of high LET and short-range makes Auger electron emitters exceptionally
potent when localized within the cell nucleus, near the DNA.[6][12] They can induce complex,
difficult-to-repair DNA damage, including clustered double-strand breaks, leading to efficient
cell killing while sparing adjacent healthy tissue.[9][10]

Mechanism of Action of 123I-ATT001

The therapeutic strategy of 123I-ATTO0O01 is a multi-step process designed for maximal tumor
cell destruction with minimal collateral damage.
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Direct Administration: The agent is administered directly into the tumor resection cavity via a
surgically implanted Ommaya reservoir to bypass the blood-brain barrier and maximize local
concentration.[7]

PARP Targeting: The ATTO01 molecule selectively binds to PARP enzymes within the GBM
cells.[5][7]

Nuclear Localization: PARP's natural function concentrates the attached 123l radioisotope
within the nucleus, in close proximity to the cell's DNA.

Auger Electron Emission: As 123l decays, it releases a shower of Auger electrons directly at
the DNA.

Induction of Complex DNA Damage: The high-LET, short-range radiation results in complex
DNA double-strand breaks that are beyond the cell's repair capacity, triggering apoptosis and
cell death.[9][10]
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Caption: Mechanism of action for 1231-ATT0O1 in glioblastoma.
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Preclinical Evidence

While detailed peer-reviewed preclinical data is not yet fully published, a conference
presentation by the investigators of the CITADEL-123 trial has provided key initial results.[13]
The therapy has demonstrated promising preclinical efficacy.[4][5][8]

In Vivo Efficacy in a Xenograft Model

An efficacy study was conducted in a glioblastoma xenograft mouse model.[13]

Parameter Description

Model Glioblastoma Xenograft Mouse Model
Treatment Group 123I-ATT001 (n=10)

Control Group Vehicle (n=12)

Administration Local single injection

Dose 370 kBq - 1.11 MBq

Primary Outcome Survival

Result Statistically significant improvement in survival
p-value < 0.01 (Log-Rank Mantel-Cox test)

Table 1: Summary of Preclinical In Vivo Efficacy
Study.[13]

SPECT/CT imaging from this study confirmed retention of 123|-ATT001 within the tumor at 18
hours post-injection.[13]

Experimental Protocols
Representative Radiolabeling Protocol for an lodinated
PARP Inhibitor

The precise protocol for 123I-ATTO001 is proprietary. However, a generalizable method for
radioiodinating PARP inhibitors (e.g., KX1) has been published and provides a template for the
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likely chemical process.[14]

Precursor Preparation: A tin-based (stannylated) or boron-based precursor of the ATT001
molecule is synthesized.

Radioiodination Reaction: The precursor is mixed with Na[123l] in a buffered solution. An
oxidizing agent (e.g., chloramine-T or peracetic acid) is added to facilitate the electrophilic
substitution of the tin or boron group with radioactive iodine.

Quenching: The reaction is quenched after a short incubation period (e.g., 15-30 minutes) at
an elevated temperature by adding a reducing agent like sodium metabisulfite.

Purification: The reaction mixture is purified to separate the radiolabeled product from
unreacted [123l]iodide and other reactants. This is typically achieved using solid-phase
extraction (SPE) with a C18 cartridge, which retains the lipophilic product while allowing
hydrophilic impurities to pass through.[14]

Elution & Formulation: The purified 123I-ATT001 is eluted from the cartridge with an
appropriate solvent (e.g., ethanol) and formulated in a physiologically compatible buffer (e.g.,
saline) for administration.

Quality Control: The final product is analyzed using High-Performance Liquid
Chromatography (HPLC) to determine radiochemical purity and molar activity.[14]

Preclinical Efficacy Study Protocol (Xenograft Model)

Based on the available data, the protocol for the key in vivo study is outlined below.[13]

e Cell Line and Animal Model: A human glioblastoma cell line is implanted, likely intracranially,
in immunocompromised mice to establish tumor xenografts.

e Group Allocation: Animals are randomized into a treatment group (1231-ATT001, n=10) and a
vehicle control group (n=12).

o Treatment Administration: A single dose of 123I-ATTO001 (ranging from 370 kBq to 1.11 MBQq)
or vehicle is administered directly into the tumor.
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e Monitoring: Mice are monitored for signs of toxicity, tumor growth (often via bioluminescence
or imaging), and overall survival.

e Imaging: SPECT/CT imaging is performed at set time points (e.g., 18 hours post-injection) to
assess the biodistribution and tumor retention of the radiopharmaceutical.

» Endpoint Analysis: The primary endpoint is survival. Kaplan-Meier survival curves are
generated, and statistical significance is determined using the Log-Rank (Mantel-Cox) test.

Clinical Development: The CITADEL-123 Trial

123I-ATTOO1 is currently being evaluated in a Phase | clinical trial (NCT06650605,
ISRCTN78231121), which began enrolling patients in mid-2024.[1][13][15]
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Trial Identifier

CITADEL-123: A Phase I clinical trial to
assess the activity of 1-123 Poly
Adenosine Diphosphate Ribose
Polymerase | inhibitor (123I-ATT001)
directly administered in subjects with
relapsed glioblastoma.[15]

Phase

Study Design

Open-label, dose-escalation (Part 1) and dose-
expansion (Part 2).[15] Part 1 utilizes a
Bayesian Optimal Interval (BOIN) design.[13]

Patient Population

Adult patients (>18 years) with histologically
confirmed recurrent glioblastoma (IDH-wild type)
with an Ommaya reservoir in an intralesional

cavity.[13]

Intervention

123I-ATT001 administered intracranially via
Ommaya reservoir once per week for four
weeks. Patients showing tolerance and clinical
benefit may receive up to two additional weekly
treatments.[15][16]

Table 2: Overview of the CITADEL-123 Clinical
Trial.

Study Objectives and Endpoints
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Objectives Endpoints
« Incidence and severity of
« Determine the safety and Treatment Emergent Adverse
b tolerability of 123I-ATTOO01.« Events (TEAES) and Serious
rimar
Y Determine the recommended Adverse Events (SAES).e
dose (RD).[13] Incidence of Dose Limiting
Toxicities (DLTs).[13]
] S ¢ PK parameters in blood and
« Determine biodistribution and ) o
o urine.s Organ radiation
pharmacokinetics (PK).e )
] o exposure via SPECT/CT
Determine radiation ) )
) o imaging.» Tumor response
Secondary dosimetry.s Assess preliminary

anti-tumor activity.» Evaluate
effect on neurological function.
[13]

based on RANO criteria via
MRI.e Neurological
assessment using NANO
criteria.[16]

Table 3: Objectives and
Endpoints of the CITADEL-123

Trial.

Dosing and Evaluation Protocol

The trial follows a structured dose-escalation and data collection protocol.

Part 1: Dose Escalation Cohorts[16]

Dose Level 1: 500 MBq weekly x 4

Dose Level 2: 800 MBqg weekly x 4

Dose Level 3: 1200 MBq weekly x 4

Expansion at RD: An additional 8-11 patients will be treated at the determined Recommended Dose.
[13][17]

Table 4: Dose Escalation Scheme.

Key Assessments Protocol:
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e Pharmacokinetics: Blood samples are collected at 1, 4, and 24 hours post-dose (optional
48h). Urine is collected 24 hours post-first dose.[16][17]

o Dosimetry & Biodistribution: Whole-body and brain SPECT/CT imaging is performed at 1 and
4 hours post-dose, with a brain-only SPECT at 24 hours post-first dose.[16][17]

» Efficacy: MRI scans are conducted at screening, day 14 post-each dose, end of treatment,
and every 8 weeks during follow-up to assess tumor response by RANO criteria.[16]
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Caption: Clinical trial workflow for CITADEL-123.
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Future Directions and Potential

123I1-ATTOO1 represents a highly targeted and innovative approach to treating recurrent
glioblastoma. The ongoing CITADEL-123 trial will provide crucial data on its safety, tolerability,
and preliminary efficacy. Positive results could pave the way for larger, potentially registrational
studies.

Furthermore, the mechanism of targeting PARP is not exclusive to glioblastoma. PARP is a
validated target that is highly expressed in several other solid tumors, suggesting that 123I-
ATTOO01 could have broader applications in oncology.[5][8] Future research will likely explore its
potential in other cancers that are accessible for local administration or, if systemic delivery
proves feasible, in metastatic disease. The combination with other therapies, as planned for
Part 2 of the current trial, could further enhance its anti-tumor activity.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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